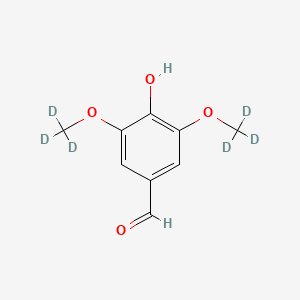

4-Hydroxy-3,5-dimethoxybenzaldehyde-D6

Descripción

Significance of Deuterated Chemical Compounds in Advanced Research

Deuterated chemical compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. clearsynth.com This isotopic substitution, while seemingly minor, imparts unique properties to the molecules, making them invaluable tools in various scientific fields. The increased mass of deuterium compared to hydrogen can lead to a phenomenon known as the kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond proceed at a slower rate than those involving a carbon-hydrogen bond. This effect is instrumental in studying reaction mechanisms. researchgate.netacs.org

In pharmaceutical research, deuterium labeling can enhance the metabolic stability of drug molecules, potentially leading to improved therapeutic efficacy and reduced side effects. acs.orgclearsynth.com Deuterated compounds are also essential in analytical chemistry. In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are used to avoid interference from proton signals, resulting in clearer spectra and more accurate structural information. clearsynth.comsynmr.in Furthermore, deuterium-labeled compounds serve as excellent internal standards for quantitative analysis by mass spectrometry, improving the accuracy of measurements. researchgate.netnih.gov Their ability to act as tracers allows researchers to follow the metabolic pathways of molecules within biological systems. clearsynth.comsimsonpharma.com

Overview of 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) in Chemical and Biological Contexts

4-Hydroxy-3,5-dimethoxybenzaldehyde, commonly known as syringaldehyde (B56468), is a naturally occurring aromatic aldehyde. ncsu.educhemicalbook.com It is a derivative of sinapic acid and is classified as a benzaldehyde. ontosight.ai Syringaldehyde is found in the wood of various plants, including spruce and maple trees, and is a degradation product of lignin (B12514952). chemicalbook.comwikipedia.org It also contributes to the aroma of beverages aged in oak barrels, such as whisky. wikipedia.org

Chemically, syringaldehyde is a colorless to pale yellow solid with a sweet, balsamic-floral odor. wikipedia.orgthegoodscentscompany.com It is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and methanol. ontosight.ai Research has demonstrated that syringaldehyde possesses a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. chemicalbook.comontosight.ai These characteristics have made it a compound of interest for potential applications in the pharmaceutical and food industries. ncsu.educhemicalbook.com It also serves as an important intermediate in the synthesis of antibacterial drugs like Trimethoprim. chemicalbook.com

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C9H10O4 | ontosight.ai |

| Molar Mass | 182.17 g/mol | ontosight.ai |

| Appearance | Colorless to pale yellow solid | wikipedia.org |

| Melting Point | 110 to 113 °C (230 to 235 °F; 383 to 386 K) | wikipedia.org |

| Boiling Point | 192 to 193 °C (378 to 379 °F; 465 to 466 K) at 19 kPa | wikipedia.org |

| Solubility in water | Insoluble | wikipedia.orgnih.gov |

Rationale for Deuterium Labeling of 4-Hydroxy-3,5-dimethoxybenzaldehyde

The deuteration of 4-Hydroxy-3,5-dimethoxybenzaldehyde to produce 4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 is driven by several key research applications. The primary rationale for this isotopic labeling is to create a stable, heavy version of syringaldehyde that can be used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The distinct mass of the deuterated compound allows for its precise differentiation from the naturally occurring, non-deuterated form, thereby enabling more accurate quantification of syringaldehyde in complex samples.

Furthermore, deuterium labeling is a powerful technique for elucidating the metabolic fate of syringaldehyde in biological systems. By introducing the deuterated analog, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) pathways without the need for radioactive isotopes. researchgate.netacs.orgnih.gov This is crucial for understanding its biological activity and potential therapeutic applications. The kinetic isotope effect resulting from deuteration can also be exploited to investigate the mechanisms of enzymatic reactions involving syringaldehyde. acs.org

Scope and Objectives of Research on this compound

The research involving this compound is primarily focused on its application as a tool in analytical and metabolic studies. The key objectives of this research include:

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H10O4 |

|---|---|

Peso molecular |

188.21 g/mol |

Nombre IUPAC |

4-hydroxy-3,5-bis(trideuteriomethoxy)benzaldehyde |

InChI |

InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3/i1D3,2D3 |

Clave InChI |

KCDXJAYRVLXPFO-WFGJKAKNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C=O |

SMILES canónico |

COC1=CC(=CC(=C1O)OC)C=O |

Origen del producto |

United States |

Synthetic Methodologies for 4 Hydroxy 3,5 Dimethoxybenzaldehyde D6

Strategies for Deuterium (B1214612) Incorporation into the Aldehyde Moiety

Direct Hydrogen-Deuterium Exchange (HDE) represents the most atom-economical approach for synthesizing C-1 deuterated aldehydes, as it involves the direct replacement of a C-H bond with a C-D bond without altering the core molecular structure. nih.gov These methods are highly valued for their efficiency and are often suitable for late-stage deuteration of complex molecules. nih.govnih.gov

Visible-light photoredox catalysis has emerged as a powerful and mild technique for formyl-selective deuterium labeling using deuterium oxide (D₂O), an inexpensive and readily available deuterium source. nih.govnih.gov This method typically employs a synergistic catalytic system comprising a photocatalyst and an organic co-catalyst, such as a thiol. nih.gov

The general mechanism involves the photocatalyst absorbing visible light to generate a highly reactive acyl radical from the aldehyde via a Hydrogen Atom Transfer (HAT) process. nih.govacs.org Simultaneously, the thiol co-catalyst undergoes H-D exchange with D₂O to form a deuterated thiol (R-SD). nih.gov This deuterated thiol then serves as the deuterium donor, transferring a deuterium atom to the acyl radical to yield the final C-1 deuterated aldehyde and regenerate the thiol radical. nih.gov This catalytic cycle allows for high deuterium incorporation with excellent functional group tolerance. nih.govrsc.org The power of this radical-based H/D exchange has been demonstrated for a wide array of aromatic and even aliphatic aldehydes. acs.org

Table 1: Representative Conditions for Photoredox-Catalyzed Formyl Deuteration

| Catalyst System | Deuterium Source | Light Source | Key Features | Deuterium Incorporation |

| Polyoxometalate / Thiol Catalyst | D₂O | Visible Light | High efficiency, broad substrate scope, excellent functional group tolerance. nih.gov | Generally High nih.govrsc.org |

| 4CzIPN / Thiol Catalyst | D₂O | Visible Light | Functions via a neutral radical pathway, applicable to aromatic and aliphatic substrates. acs.org | Uniformly >90% acs.org |

| FeCl₃ | D₂O | High-Intensity LED | In situ generation of chlorine radicals facilitates HDE; scalable to gram quantities. acs.org | Up to 99% acs.org |

Organocatalysis using N-Heterocyclic Carbenes (NHCs) provides an operationally simple and cost-effective pathway for the C-1 deuteration of a broad spectrum of aldehydes. nih.govnih.gov This method re-engineers the well-known reactivity of NHCs in forming Breslow intermediates from aldehydes. nih.gov The key to this transformation is achieving a reversible Hydrogen-Deuterium Exchange (HDE) process, which overcomes the typically favored and irreversible benzoin (B196080) condensation reaction. nih.govresearchgate.net

The mechanism is initiated by the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon, forming a Breslow intermediate. researchgate.net In the presence of an excess of D₂O, this intermediate can be deuterated. nih.gov The crucial step is the reversibility of this process, which allows the system to reach a thermodynamic equilibrium that favors the formation of the deuterated aldehyde product. nih.gov This strategy is notable for its exceptionally broad scope, including aryl, alkyl, and alkenyl aldehydes, and its ability to achieve uniformly high levels of deuterium incorporation (>95%) across 104 tested substrates. nih.govnih.gov

Table 2: Key Aspects of NHC-Promoted Formyl HDE

| Catalyst | Deuterium Source | Solvent | Key Advantages | Deuterium Incorporation |

| N-Heterocyclic Carbene (NHC) | D₂O | e.g., Cyclopentyl methyl ether | Operationally simple, cost-effective, broad substrate scope (aryl, alkyl, alkenyl), enables late-stage deuteration. nih.govresearchgate.net | Typically >95% nih.govnih.gov |

Indirect routes involve the use of precursors where the deuterium atom is already incorporated. These multi-step methods are considered more traditional compared to direct HDE. nih.gov

A classical and widely used indirect method for preparing C-1 deuterated aldehydes involves a two-step sequence starting from a corresponding ester, such as methyl 4-hydroxy-3,5-dimethoxybenzoate. nih.gov The process begins with the reduction of the ester using a powerful deuterated reducing agent, most commonly lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govorgoreview.com This reaction reduces the ester functional group to a dideuterated primary alcohol. ucalgary.ca

However, since the target compound is an aldehyde, a subsequent oxidation step is required. The intermediate deuterated primary alcohol is carefully oxidized using standard reagents to yield the final C-1 deuterated aldehyde. nih.gov While effective, this method is less atom-economical as it requires stoichiometric amounts of expensive deuterated reagents like LiAlD₄ and involves at least two separate chemical transformations. nih.govacs.org

Table 3: Two-Step Synthesis via Ester Reduction

| Step | Reaction | Reagent Example | Intermediate/Product |

| 1 | Reduction of Ester | Lithium aluminum deuteride (LiAlD₄) | Dideuterated primary alcohol |

| 2 | Oxidation of Alcohol | e.g., Pyridinium chlorochromate (PCC) | C-1 deuterated aldehyde |

This strategy encompasses a variety of synthetic pathways where a simple, readily available deuterated building block is converted into the desired aldehyde through one or more functional group transformations. nih.govgrantome.com These methods are distinct from direct HDE as the deuterium is introduced early in the synthetic sequence rather than at the final stage. nih.govnih.gov

Examples of such transformations include:

From Deuterated Amides: Reaction with deuterated Schwartz's reagent (prepared from LiAlD₄) can convert amides into deuterated aldehydes. nih.gov

From Aryl Halides: Transition metal-catalyzed reductive carbonylation of aryl halides using a deuterium source can furnish the deuterated formyl group. nih.gov

These approaches offer flexibility in synthesis design but often require multiple steps and careful selection of reagents to ensure compatibility with the existing functional groups on the substrate, such as the hydroxyl and methoxy (B1213986) groups in the target molecule. grantome.com

Indirect Synthetic Routes Utilizing Deuterated Precursors

Optimization of Synthetic Pathways for Enhanced Isotopic Purity and Chemical Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of isotopically labeled compounds. numberanalytics.commusechem.com Several factors can be meticulously controlled to optimize the synthesis of 4-Hydroxy-3,5-dimethoxybenzaldehyde-D6.

| Deuterated Methylating Agent | Typical Isotopic Enrichment (%) | Relative Cost | Key Considerations |

| Deuterated Methyl Iodide (CD₃I) | >99.5 | High | Highly reactive, good for Sₙ2 reactions. Volatile and light-sensitive. |

| Deuterated Dimethyl Sulfate ((CD₃)₂SO₄) | >99 | Moderate | Potent methylating agent, but highly toxic and carcinogenic. |

| Deuterated Trimethylsulfoxonium Iodide (TDMSOI) | >95 | Low | Generated in situ from inexpensive DMSO-d₆, offering a safer alternative. |

| Deuterated Methanol (CD₃OD) with a catalyst | Variable | Low | Can be used in "borrowing hydrogen" strategies, but may lead to lower isotopic purity due to exchange reactions. |

Reaction Conditions: Fine-tuning the reaction parameters is crucial for maximizing the desired outcome.

Base and Solvent: The choice of base and solvent system can influence the rate and efficiency of the Williamson ether synthesis. masterorganicchemistry.com A strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMF or THF is often effective in ensuring complete deprotonation of the phenolic hydroxyl groups, thus promoting the Sₙ2 reaction with the deuterated methylating agent. numberanalytics.com

Temperature and Reaction Time: Optimization of temperature and reaction time is essential to drive the reaction to completion while minimizing potential side reactions or degradation of the product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help determine the optimal reaction duration.

Purification: Rigorous purification of the final product is necessary to remove any unreacted starting materials, partially deuterated species, and other impurities. Chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), are typically employed to achieve high chemical and isotopic purity. rsc.org The isotopic enrichment of the final compound should be verified using mass spectrometry and NMR spectroscopy. rsc.org

Green Chemistry Principles in the Synthesis of Deuterated Aromatic Aldehydes

The application of green chemistry principles in pharmaceutical and fine chemical synthesis is of growing importance to minimize environmental impact and enhance safety. ispe.orgnih.govpfizer.com These principles can be effectively applied to the synthesis of deuterated aromatic aldehydes like this compound.

Renewable Feedstocks: A greener approach would be to utilize starting materials derived from renewable resources. Syringaldehyde (B56468) itself can be obtained from the oxidation of lignin (B12514952), a major byproduct of the pulp and paper industry and biorefineries. ncsu.edumdpi.comemerald.comacs.org A potential green synthetic route could involve the demethylation of naturally sourced syringaldehyde to 3,5-dihydroxy-4-hydroxybenzaldehyde, followed by deuteromethylation.

Atom Economy: The atom economy of a reaction is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. scranton.edu The Williamson ether synthesis, while effective, has a moderate atom economy due to the formation of a salt byproduct. Catalytic methods for ether synthesis that avoid the use of stoichiometric amounts of base and the formation of salt waste are being developed and could represent a greener alternative. acs.org

Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. sigmaaldrich.commerckmillipore.comusc.edu

| Traditional Approach | Greener Alternative | Rationale for Greener Choice |

| Solvents like DMF, Dichloromethane | Bio-based solvents (e.g., 2-Methyltetrahydrofuran, Cyrene), or water if feasible. usc.edu | Reduced toxicity, derived from renewable resources, lower environmental persistence. |

| Highly toxic methylating agents like dimethyl sulfate | In situ generated reagents from less hazardous precursors (e.g., TDMSOI from DMSO-d₆). | Avoids handling and storage of highly toxic and carcinogenic substances. |

| Stoichiometric use of strong bases like NaH | Catalytic amounts of a recyclable base or use of phase-transfer catalysis. | Reduces waste generation and improves process safety. utahtech.edu |

Waste Reduction and Catalysis: The principles of waste prevention and the use of catalysis are central to green chemistry. longdom.orgnumberanalytics.commdpi.com Designing the synthetic route to minimize the number of steps and purification procedures can significantly reduce waste generation. The use of heterogeneous catalysts that can be easily recovered and reused can further enhance the sustainability of the process.

By integrating these green chemistry principles, the synthesis of this compound and other deuterated aromatic aldehydes can be made more efficient, safer, and environmentally responsible.

Advanced Spectroscopic Characterization of 4 Hydroxy 3,5 Dimethoxybenzaldehyde D6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For isotopically labeled compounds like 4-Hydroxy-3,5-dimethoxybenzaldehyde-D6, a multi-nuclear NMR approach is employed to confirm its identity and isotopic purity.

Deuterium (B1214612) (2H) NMR for Confirmation and Quantification of Labeling

Deuterium (²H or D) NMR spectroscopy serves as a direct method to observe the presence of deuterium atoms within a molecule. wikipedia.org Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1, which results in broader signals due to quadrupolar relaxation. wikipedia.org However, it is highly specific for confirming deuteration.

For this compound, the deuterium labeling occurs at the two methoxy (B1213986) groups (-OCH₃ to -OCD₃). The ²H NMR spectrum would be expected to show a single, prominent signal corresponding to the six equivalent deuterium atoms of the two -OCD₃ groups. The chemical shift of this signal would be very similar to the proton chemical shift of the methoxy groups in the unlabeled compound, typically around 3.8 ppm. The presence of this peak confirms the successful incorporation of deuterium, while its integration, relative to a deuterated standard of known concentration, can be used to quantify the level of labeling. The absence of other signals indicates that deuteration is specific to the intended methoxy positions. researchgate.net

Proton (1H) NMR Spectral Analysis in Deuterated Solvents (e.g., DMSO-d6)

Proton NMR is used to analyze the non-deuterated parts of the molecule and to confirm the absence of signals from the deuterated positions. The spectrum is typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid solvent interference. studymind.co.uk

In the ¹H NMR spectrum of this compound, the most significant feature, when compared to its non-deuterated counterpart (syringaldehyde), is the absence of the sharp singlet corresponding to the six methoxy protons around 3.83 ppm. The remaining signals are attributed to the aldehydic, aromatic, and hydroxyl protons. The phenolic hydroxyl proton often appears as a broad singlet, its chemical shift being sensitive to concentration and temperature. nih.gov The two aromatic protons are chemically equivalent and appear as a singlet, while the aldehyde proton also gives rise to a singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.80 | Singlet | 1H |

| Aromatic (Ar-H) | ~7.10 | Singlet | 2H |

| Hydroxyl (-OH) | Variable (e.g., ~9.50) | Singlet (broad) | 1H |

| Methoxy (-OCD₃) | Absent | - | - |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Carbon-13 (13C) NMR Structural Elucidation

Carbon-13 NMR provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the deuterated methoxy groups exhibit characteristic changes. Due to the coupling between carbon-13 and deuterium (¹J C-D), the signal for the methoxy carbons appears as a multiplet (typically a 1:3:6:7:6:3:1 septet, although often observed as a broadened multiplet). Furthermore, the deuterium substitution causes a slight upfield shift in the resonance of the attached carbon, known as an isotopic shift.

The other carbon signals (aldehydic, aromatic C-H, and quaternary aromatic carbons) remain as singlets but can be assigned based on their expected chemical shifts and comparison with the unlabeled compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| Aldehyde (C=O) | ~191 | Singlet |

| Aromatic C-O | ~148 | Singlet |

| Aromatic C-OH | ~141 | Singlet |

| Aromatic C-CHO | ~129 | Singlet |

| Aromatic C-H | ~107 | Singlet |

| Methoxy (-OCD₃) | ~56 | Multiplet (due to C-D coupling), Isotopic Shift |

Note: Chemical shifts are approximate.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and confirming the molecular structure. wikipedia.org For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

HSQC: This experiment shows correlations between protons and the carbons to which they are directly attached. An HSQC spectrum of the D6 compound would show a correlation cross-peak between the aromatic proton signal (~7.10 ppm) and the aromatic C-H carbon signal (~107 ppm), as well as a cross-peak connecting the aldehyde proton (~9.80 ppm) with the aldehyde carbon (~191 ppm).

Mass Spectrometry (MS) Applications

Mass spectrometry is a primary technique for verifying the molecular weight and assessing the isotopic purity of labeled compounds. rsc.org

High-Resolution Mass Spectrometry for Precise Mass Determination and Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition and the confirmation of isotopic labeling. nih.gov The replacement of six hydrogen atoms (¹H) with six deuterium atoms (²H) results in a predictable mass increase.

Precise Mass Determination: The theoretical exact mass of the unlabeled 4-Hydroxy-3,5-dimethoxybenzaldehyde (C₉H₁₀O₄) is 182.0579 Da. For the D6 variant (C₉H₄D₆O₄), the theoretical exact mass is 188.0956 Da. HRMS analysis, typically using electrospray ionization (ESI), would be used to measure the mass of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺). A measured mass that matches the theoretical mass of the D6 compound to within a few parts per million (ppm) confirms the incorporation of six deuterium atoms.

Isotopic Purity Assessment: HRMS is also crucial for determining the isotopic purity of the labeled compound. rsc.org By examining the isotopic distribution pattern of the molecular ion, the relative abundance of incompletely labeled species (D1, D2, D3, D4, D5) and any remaining unlabeled compound (D0) can be quantified. nih.gov A high isotopic purity is indicated by the D6 isotopologue being the most abundant species by a significant margin (e.g., >98%). This quantitative assessment is vital for applications where the labeled compound is used as an internal standard. rsc.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. In this analysis, the deuterated compound this compound is first ionized, typically forming a protonated molecule [M+H]⁺ or a molecular radical cation [M]⁺•, which is then isolated. This precursor ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting mass spectrum of these fragments provides valuable insights into the molecule's structure and connectivity.

For this compound, the two methoxy groups (-OCH₃) are replaced with deuterated methoxy groups (-OCD₃). This isotopic labeling is critical for tracing fragmentation pathways. The molecular weight of the non-deuterated compound is approximately 182.17 g/mol . nist.gov With the replacement of six hydrogen atoms with deuterium, the molecular weight of the D6 variant increases to approximately 188.17 g/mol .

The fragmentation of methoxy-substituted aromatic compounds is well-documented. nih.govxml-journal.net A primary and highly characteristic fragmentation pathway involves the homolytic cleavage and subsequent loss of a methyl radical (•CH₃). In the case of the D6 isotopologue, this corresponds to the loss of a deuterated methyl radical (•CD₃). This neutral loss is a key diagnostic marker for the presence of the -OCD₃ group.

Another significant fragmentation process for benzaldehydes is the loss of carbon monoxide (CO) from the formyl group (-CHO), often following the initial loss of a hydrogen radical. The analysis of these fragmentation patterns allows for the confident identification of the compound's core structure and the location of its functional groups.

The proposed major fragmentation pathways for the molecular ion of this compound are summarized in the table below.

Table 1: Proposed MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 188 | 170 | •CD₃ (Deuterated Methyl Radical) | Ion resulting from the loss of one deuterated methyl group. |

| 188 | 160 | CO (Carbon Monoxide) | Ion resulting from the loss of CO from the aldehyde function. |

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups present within a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum that acts as a molecular fingerprint.

The infrared spectrum of this compound is characterized by several distinct absorption bands that confirm the presence of its key functional groups: a hydroxyl (-OH) group, an aldehyde (-CHO) group, aromatic C-O ether linkages, and the benzene (B151609) ring itself. For the deuterated analogue, the most significant spectral difference arises from the C-D bonds in the methoxy groups, which vibrate at lower frequencies than C-H bonds due to the heavier mass of deuterium.

Key vibrational modes for the non-deuterated syringaldehyde (B56468) include a strong C=O stretching vibration from the aldehyde and O-H stretching from the phenolic group. nih.govresearchgate.net The spectrum also shows characteristic aromatic C=C stretching and C-O stretching from the ether groups. researchgate.net For the D6 variant, these fundamental vibrations remain largely unchanged, but the spectrum will exhibit additional bands corresponding to C-D stretching, which are absent in the standard compound.

The table below details the expected characteristic infrared absorption bands and their corresponding vibrational assignments for this compound.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3200-3500 | Broad, Medium | O-H Stretch | Phenolic Hydroxyl (-OH) |

| ~2900-3000 | Medium-Weak | C-H Stretch (Aromatic/Aldehyde) | Ar-H, R-CHO |

| ~2100-2250 | Medium | C-D Stretch | Deuterated Methoxy (-OCD₃) |

| ~1670-1690 | Strong | C=O Stretch | Aldehyde Carbonyl |

| ~1580-1610 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250-1350 | Strong | C-O Stretch (Asymmetric) | Aryl Ether (Ar-O-CD₃) |

Chromatographic and Hyphenated Techniques for Analysis of 4 Hydroxy 3,5 Dimethoxybenzaldehyde D6

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of moderately polar compounds like 4-Hydroxy-3,5-dimethoxybenzaldehyde-D6. Method development often focuses on optimizing separation efficiency, peak resolution, and analysis time.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation and purification of phenolic aldehydes such as syringaldehyde (B56468) and its deuterated isotopologues. sielc.com In this technique, a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970), is used with a polar mobile phase.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. To improve peak shape and resolution for phenolic compounds, a small amount of acid, like formic acid or phosphoric acid, is commonly added to the mobile phase to suppress the ionization of the phenolic hydroxyl group. sielc.com

Table 1: Typical Reverse-Phase HPLC Parameters for Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a non-polar stationary phase for hydrophobic interaction. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Polar mobile phase to elute the analyte. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex samples to improve resolution and reduce run times. |

| Modifier | Formic Acid or Phosphoric Acid (e.g., 0.1%) | Suppresses ionization of the phenolic group, leading to sharper, more symmetrical peaks. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV/Vis (e.g., at 280 nm or 310 nm) | Detects the aromatic compound based on its chromophore. |

This interactive table summarizes common starting conditions for developing an RP-HPLC method for compounds like this compound.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This allows for analyses to be performed at much higher pressures, resulting in significantly faster separation times, improved resolution, and enhanced sensitivity compared to traditional HPLC. nih.gov

For a compound like this compound, converting an HPLC method to a UPLC method can reduce analysis time from several minutes to under a minute, drastically increasing sample throughput. chromatographyonline.com The enhanced resolution of UPLC is also beneficial for separating the analyte from closely related impurities or matrix components. UPLC systems are frequently coupled with mass spectrometry (UPLC-MS) for highly selective and sensitive quantitative analysis. diva-portal.orgmdpi.com

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nist.govd-nb.info While this compound has a relatively high boiling point, it can be analyzed by GC, often after a derivatization step. nist.gov Derivatization, such as silylation, converts the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether, improving its chromatographic behavior and thermal stability.

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification based on the compound's mass spectrum. nih.gov GC-MS is particularly useful for analyzing the volatile profiles of complex samples like alcoholic beverages or wood extracts where syringaldehyde is a key flavor component. wikipedia.org

Stable Isotope Dilution Analysis (SIDA) for Quantitative Determination

The primary application of this compound is as an internal standard in Stable Isotope Dilution Analysis (SIDA). SIDA is a highly accurate quantification method that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample.

For SIDA methods to be considered reliable, they must undergo rigorous validation. This process establishes the performance characteristics of the method, ensuring it is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. diva-portal.org

Accuracy: This measures the closeness of the mean test results to the true value. In SIDA, accuracy is typically high because the internal standard co-elutes with the analyte and experiences identical matrix effects and procedural losses. diva-portal.org

Precision: This expresses the closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-run precision) and reproducibility (inter-run precision). nih.gov

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of mass spectrometry (e.g., LC-MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Matrix Effect: This refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects, as it behaves nearly identically to the native analyte during ionization. diva-portal.org

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | ≥ 0.99 |

| Accuracy | The percent recovery of the measured concentration compared to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision (CV%) | The coefficient of variation for replicate measurements. | ≤ 15% (≤ 20% at the Lower Limit of Quantification). |

| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration. |

This interactive table outlines the standard parameters evaluated during the validation of a quantitative analytical method.

This compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, syringaldehyde. Syringaldehyde is a naturally occurring lignin (B12514952) degradation product and a significant flavor compound found in many foods and beverages, including aged spirits like whisky, wine stored in oak barrels, and certain vinegars. wikipedia.orgfoodb.ca

In a typical workflow, a precise amount of the this compound standard is added to the sample at the very beginning of the preparation procedure. The sample then undergoes extraction, cleanup, and concentration. Because the deuterated standard is chemically identical to the native analyte, any loss of the native analyte during these steps is mirrored by a proportional loss of the internal standard.

During the final analysis by LC-MS or GC-MS, the instrument measures the ratio of the response of the native syringaldehyde to the response of the this compound. This ratio is then used to calculate the exact concentration of the native syringaldehyde in the original sample, providing a highly accurate and precise measurement that is corrected for both extraction efficiency and matrix-induced signal suppression or enhancement.

Applications of 4 Hydroxy 3,5 Dimethoxybenzaldehyde D6 in Mechanistic and Tracing Studies

Elucidation of Organic Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon substitution of an atom in a reactant with one of its isotopes. libretexts.org The KIE is a fundamental tool for investigating reaction mechanisms, particularly for determining whether a specific bond to the isotopic atom is broken in the rate-determining step of the reaction. wikipedia.org

In the case of 4-Hydroxy-3,5-dimethoxybenzaldehyde-D6, the deuterium (B1214612) atoms are on the two methoxy (B1213986) groups (-OCD₃). When this compound undergoes a reaction where a C-D bond on a methoxy group is cleaved in the rate-limiting step, a primary kinetic isotope effect is expected. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it. libretexts.org This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart (syringaldehyde). The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides insight into the transition state of the reaction. libretexts.org For C-H bond cleavage, primary KIEs are typically in the range of 2-8. libretexts.orgprinceton.edu

For example, in oxidation reactions targeting the methoxy groups of syringaldehyde (B56468), using the D6-labeled version would help elucidate the mechanism. If the reaction proceeds significantly slower with the deuterated compound, it would provide strong evidence that the cleavage of a C-D bond is a critical part of the slowest step of the reaction.

Conversely, if isotopic substitution is at a position not directly involved in bond breaking during the rate-determining step, a smaller secondary kinetic isotope effect (SKIE) might be observed. wikipedia.org SKIEs arise from changes in the vibrational environment between the ground state and the transition state and can provide more subtle details about the reaction mechanism, such as changes in hybridization at a nearby atom. wikipedia.orgprinceton.edu

| Isotope Effect Type | Description | Typical kH/kD Value | Mechanistic Implication for this compound |

| Primary KIE | Isotopic substitution at the bond being broken in the rate-determining step. | > 2 | A value in this range would suggest that a C-D bond on a methoxy group is cleaved in the slowest step of the reaction. |

| Secondary KIE | Isotopic substitution at a position not directly involved in bond-breaking. | 0.7 - 1.5 | A value in this range would suggest the C-D bonds are not broken but their vibrational environment changes during the rate-determining step. |

| No KIE | No significant change in reaction rate upon isotopic substitution. | ~ 1 | Indicates that the cleavage of the C-D bonds is not involved in the rate-determining step of the reaction. |

Investigating Biosynthetic Pathways of Lignin (B12514952) and Related Phenolic Metabolites

Stable isotope labeling is a cornerstone of research into biosynthetic pathways, allowing scientists to follow the journey of a precursor molecule through a series of metabolic transformations into a final product.

Lignin is a complex polymer in plant cell walls derived from monolignols, including sinapyl alcohol, which gives rise to syringyl (S) lignin units. nih.gov Syringaldehyde is structurally related to these S units. By introducing this compound into plant tissues or cell cultures, researchers can trace its incorporation and conversion within the lignin biosynthetic pathway.

Tracer experiments using deuterated lignin precursors, such as deuterated coniferyl alcohol and sinapic acid, have successfully been used to monitor lignin formation. researchgate.netresearchgate.net In these studies, plants are fed the labeled compound, and after a period of growth, the lignin is extracted and analyzed. Techniques like gas chromatography-mass spectrometry (GC-MS) are used to detect the presence and structure of the deuterium-labeled units within the lignin polymer. researchgate.net

For instance, a study on angiosperms using pentadeutero-labeled coniferyl alcohol showed its direct incorporation into both guaiacyl and syringyl lignin units. researchgate.net Similarly, feeding plants this compound would allow researchers to determine if it can be reduced to sinapyl alcohol and subsequently polymerized into lignin. The specific mass of the D6-labeled syringyl units would make them easily distinguishable from the native, unlabeled units, providing a clear picture of its metabolic fate.

| Labeled Precursor Fed | Plant Species | Major Labeled Unit Detected in Lignin | Analytical Technique |

| Pentadeutero-coniferyl alcohol | Eucalyptus camaldulensis | Pentadeutero-syringyl units | GC-MS |

| Pentadeutero-coniferin | Magnolia kobus | Tetradeutero-syringyl units | GC-MS |

| Heptadeutero-sinapic acid | Robinia pseudoacacia | Heptadeutero-syringyl units | GC-MS |

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov MFA often employs stable isotope tracers, such as those labeled with ¹³C or deuterium (²H). nih.gov When a labeled substrate is introduced into a cell culture, it is metabolized, and the isotopic label is distributed throughout the metabolic network. nih.gov By measuring the isotopic labeling patterns in various intracellular metabolites, researchers can mathematically deduce the fluxes through different pathways. nih.gov

While ¹³C is more common, deuterium labeling can also be used in MFA, although potential kinetic isotope effects must be considered. nih.gov this compound can be used as a tracer to study the metabolic flux of phenolic compounds in plants and microorganisms. For example, it could be supplied to a culture of a lignin-degrading bacterium. By analyzing the labeling patterns in downstream metabolites, scientists could quantify the rate at which syringaldehyde is processed through various catabolic pathways, providing a quantitative understanding of the organism's metabolic capabilities.

Studies in Environmental Transformation and Degradation Pathways of Aromatic Compounds

Understanding how aromatic compounds, which can be environmental pollutants, are transformed and degraded is crucial for environmental science and bioremediation. cdc.gov Syringaldehyde is a naturally occurring aromatic compound released during biomass burning and the breakdown of lignin. acs.orgethz.ch

Using this compound as a tracer in environmental studies allows for the unambiguous tracking of its transformation and degradation. When the labeled compound is introduced into a soil, water, or microbial culture sample, its fate can be monitored over time. The deuterium label acts as a flag, enabling mass spectrometry-based techniques to distinguish the compound and its breakdown products from other naturally occurring, non-deuterated aromatic compounds in the complex environmental matrix.

Studies on the non-labeled syringaldehyde have shown that it can be oxidized by ozone and hydroxyl radicals in the atmosphere or degraded by microorganisms. ethz.chnih.gov For example, the ozonolysis of syringaldehyde can yield products such as syringic acid and other more complex molecules. acs.orgnih.gov Using the D6-labeled version in such experiments would confirm the origin of the detected degradation products and help to construct a complete and accurate degradation pathway.

| Parent Compound | Transformation Process | Key Identified Products |

| Syringaldehyde | Ozonolysis on silica (B1680970) particles | Syringic acid |

| Syringaldehyde | Surface oxidation by O₃(g) | Maleic acid monomethyl ester |

| Syringaldehyde | Surface oxidation by O₃(g) | (2Z,4Z)-3-formyl-2,4,5-trihydroxyhexa-2,4-dienedioic acid |

| Syringaldehyde | Microbial degradation (Sphingomonas paucimobilis) | 3-O-Methylgallate |

Utilization as an Advanced Analytical Probe in Chemical Biology Research

In chemical biology, probes are molecules used to study and manipulate biological systems. youtube.com this compound can be used as an analytical probe in several ways.

One of the most common applications for deuterated compounds is as internal standards for quantitative analysis by mass spectrometry. To accurately measure the concentration of endogenous syringaldehyde in a biological sample (e.g., plant extract, whisky), a known amount of this compound is added to the sample at the beginning of the extraction process. Because the deuterated standard is chemically identical to the native compound, it behaves the same way during extraction and analysis, correcting for any sample loss. In the mass spectrometer, it is easily distinguished from the native compound by its higher mass. The ratio of the native compound to the deuterated standard allows for precise and accurate quantification.

Furthermore, aldehydes are reactive functional groups that can form covalent bonds with nucleophilic residues on proteins, such as lysine (B10760008). researchgate.net Labeled aldehydes can be used as probes to identify protein targets. nih.gov this compound could be used to treat cells or cell lysates. Proteins that are covalently modified by the aldehyde could then be identified using proteomics. After enzymatic digestion of the proteins, the modified peptides would carry the deuterium label, allowing for their specific detection by mass spectrometry. This approach can help to identify previously unknown cellular interactions of syringaldehyde and related phenolic compounds.

| Application | Principle | Key Advantage of Deuterium Label |

| Internal Standard | Co-analysis of a known amount of the labeled compound with the unknown amount of the native compound. | The mass difference (e.g., +6 Da) allows for clear differentiation and ratio-based quantification in mass spectrometry. |

| Target Identification Probe | Covalent reaction with cellular nucleophiles (e.g., protein lysine residues). | The deuterium tag allows for the identification of modified peptides in a complex mixture using mass spectrometry. |

Future Research Directions and Translational Impact of 4 Hydroxy 3,5 Dimethoxybenzaldehyde D6

Development of Novel Derivatization Strategies for Enhanced Analytical Detection

Future research will likely focus on developing novel derivatization strategies for 4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 to enhance its analytical detection, particularly in complex biological and environmental matrices. researchgate.netjfda-online.com Derivatization alters the chemical structure of an analyte to improve its volatility, thermal stability, and chromatographic behavior, leading to increased sensitivity and selectivity in techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.commdpi.com

For phenolic aldehydes such as syringaldehyde (B56468), several derivatization approaches can be explored. Silylation, for instance, is a common technique for derivatizing compounds with active hydrogen atoms, such as the hydroxyl group in this compound. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility and improving its chromatographic peak shape. researchgate.net

Another promising avenue is acylation, which involves the introduction of an acyl group. jfda-online.com This can be achieved using reagents like acetic anhydride (B1165640) or perfluoroacyl anhydrides. Fluoroacylation, in particular, can significantly enhance detection sensitivity in electron capture detection (ECD) for GC. jfda-online.com

Furthermore, the aldehyde functional group offers a reactive site for derivatization. Oximation, the reaction of an aldehyde with a hydroxylamine (B1172632) derivative, can be employed to improve the stability of the compound and reduce the likelihood of tautomerism. researchgate.net On-fiber derivatization using reagents like PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) has shown improved sensitivity for the analysis of aldehydes in complex mixtures. mdpi.com

The development of these strategies will enable more robust and sensitive quantification of this compound and its non-deuterated counterpart in various samples, contributing to more accurate research findings.

| Derivatization Strategy | Reagent Examples | Target Functional Group | Analytical Enhancement |

| Silylation | BSTFA, MSTFA | Hydroxyl (-OH) | Increased volatility, improved peak shape in GC-MS |

| Acylation | Acetic anhydride, Perfluoroacyl anhydrides | Hydroxyl (-OH) | Increased volatility, enhanced sensitivity (especially with fluorinated groups) |

| Oximation | Methoxyamine hydrochloride, PFBHA | Aldehyde (-CHO) | Improved stability, reduced tautomerism, enhanced sensitivity |

Integration into High-Throughput Metabolomics and Proteomics Platforms

The primary and most impactful application of this compound lies in its role as an internal standard for quantitative analysis in high-throughput metabolomics and proteomics platforms. Mass spectrometry (MS)-based techniques are highly sensitive, but their accuracy can be compromised by matrix effects, where other components in a sample can suppress or enhance the ionization of the analyte of interest. mdpi.com

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for correcting these variations. mdpi.com Because it is chemically identical to the endogenous analyte (syringaldehyde) but has a different mass due to the deuterium (B1214612) atoms, it co-elutes during chromatography and experiences the same matrix effects. mdpi.com By adding a known amount of the deuterated standard to each sample, the ratio of the analyte's signal to the standard's signal can be used for accurate quantification, effectively normalizing for variations in sample preparation and instrument response. mdpi.com

The integration of this compound into high-throughput workflows will be crucial for:

Accurate quantification of syringaldehyde: Syringaldehyde is a key lignin (B12514952) degradation product and a biomarker for various biological and industrial processes. ncsu.edunih.gov Its accurate measurement is essential for studies in biofuel production, food science, and environmental monitoring.

Metabolic flux analysis: In studies of metabolic pathways, isotopically labeled compounds can be used to trace the flow of atoms through a network of biochemical reactions, providing insights into cellular metabolism. nih.govmdpi.com

Validation of quantitative assays: The use of deuterated standards is critical for the validation of analytical methods according to regulatory guidelines, ensuring the reliability and reproducibility of results.

| Platform | Application of this compound | Benefit |

| LC-MS/MS | Internal standard for quantification of syringaldehyde and related compounds. | Correction for matrix effects, improved accuracy and precision. |

| GC-MS | Internal standard for the analysis of volatile and semi-volatile aromatic compounds. | Enhanced reliability of quantitative data. |

| Metabolic Flux Analysis | Tracer to follow the metabolic fate of syringaldehyde. | Elucidation of biochemical pathways. |

Role as a Labeled Monomer Precursor in Sustainable Polymer and Material Science Research

Syringaldehyde, derived from the depolymerization of lignin, is a promising renewable building block for the synthesis of bio-based polymers. researchgate.net Future research will explore the use of this compound as a labeled monomer precursor to gain deeper insights into polymerization processes and material properties.

By incorporating a deuterated monomer into a polymer backbone, researchers can utilize techniques like neutron scattering to probe the structure and dynamics of the resulting material. berstructuralbioportal.org Deuterium labeling enhances the contrast between different polymer chains or between the polymer and a surrounding matrix, providing valuable information that is not accessible with non-labeled materials. berstructuralbioportal.org This approach can be used to study:

Polymerization kinetics: By tracking the incorporation of the labeled monomer over time, the kinetics of the polymerization reaction can be precisely determined.

Polymer chain conformation: Neutron scattering studies on polymers synthesized with deuterated monomers can reveal details about the arrangement and movement of polymer chains in both solid and solution states.

Degradation mechanisms: The fate of the labeled monomer units can be followed during polymer degradation studies, providing a clearer understanding of the degradation pathways and the stability of the material.

The use of this compound in this context will contribute to the development of more sustainable and high-performance materials from renewable resources.

Contribution to Fundamental Understanding in Aromatic Compound Chemistry and Biochemistry

Isotopically labeled compounds are invaluable tools for elucidating fundamental chemical and biochemical processes. nih.gov this compound can play a significant role in advancing our understanding of the chemistry and biochemistry of aromatic compounds.

In biochemistry , this labeled compound can be used to trace the metabolic pathways of syringaldehyde and related phenolic compounds in various organisms. researchgate.net For example, by feeding organisms with this compound and analyzing the resulting metabolites using mass spectrometry, researchers can identify the enzymes and intermediates involved in its degradation or conversion. This is particularly relevant for understanding lignin biodegradation by microorganisms, which is a critical process in the global carbon cycle and for biotechnological applications. researchgate.net

In chemistry , the deuterium labels can serve as probes in mechanistic studies of reactions involving the aromatic ring, the aldehyde group, or the hydroxyl group. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes, can provide detailed information about the transition state of a reaction. By comparing the reaction rates of the deuterated and non-deuterated forms of syringaldehyde, chemists can gain insights into reaction mechanisms at a molecular level.

The use of this compound in these fundamental studies will provide a deeper understanding of the roles of aromatic compounds in biological systems and the mechanisms of chemical transformations.

Q & A

Basic Questions

Q. What are the primary applications of 4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 in pharmacological and synthetic research?

- Methodological Answer: This deuterated compound is primarily used as a stable isotopic tracer in metabolic studies and as a precursor for synthesizing radioprotective agents. For example, non-deuterated syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) has been utilized in the synthesis of tricin, a flavone with pharmacological relevance, via condensation with protected 2,4,6-trihydroxyacetophenone followed by cyclization . The deuterated form (D6) enhances NMR and mass spectrometry sensitivity for tracking metabolic pathways .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. NMR can confirm deuteration efficiency at specific positions (e.g., aromatic protons), while HRMS verifies molecular ion peaks and isotopic purity. NIST Standard Reference Database 69 provides validated spectral data for non-deuterated analogs, which can guide baseline comparisons .

Q. How should researchers handle solubility challenges for this compound in aqueous systems?

- Methodological Answer: Although the non-deuterated form is sparingly soluble in water (8.45 mg/mL at 25°C), solubility can be enhanced using ethanol or DMSO. For deuterated studies, use deuterated solvents (e.g., DMSO-d6) to avoid isotopic interference. Pre-dissolution in a minimal volume of organic solvent followed by dilution in aqueous buffers is recommended .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to ensure isotopic integrity?

- Methodological Answer: Deuterium incorporation typically involves acid- or base-catalyzed H/D exchange under controlled conditions. For example, refluxing the non-deuterated compound in D2O with a catalytic amount of NaOD can selectively deuterate hydroxyl and methoxy groups. Purification via recrystallization in deuterated solvents minimizes isotopic dilution. Reaction progress should be monitored using LC-MS to confirm ≥98% isotopic enrichment .

Q. What experimental design considerations are critical when studying the radioprotective effects of this compound?

- Methodological Answer: In vitro assays should use ionizing radiation sources (e.g., γ-rays) and cell lines with high oxidative stress sensitivity (e.g., lymphocytes). Dose-response curves must account for deuterium’s kinetic isotope effect, which may alter bioavailability. Pairwise comparisons between deuterated and non-deuterated forms are essential to isolate isotopic effects .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell type, radiation dose). Standardize protocols using reference compounds like NIST-validated syringaldehyde. Cross-validate results with orthogonal methods: e.g., compare radioprotection assays (e.g., clonogenic survival) with oxidative stress markers (e.g., glutathione levels) .

Q. What strategies mitigate isotopic dilution in metabolic tracing studies using this deuterated compound?

- Methodological Answer: Use pulse-chase experiments with tightly controlled incubation times. Post-harvest, immediately quench metabolic activity with liquid nitrogen or methanol-d4. Analyze extracts via LC-HRMS with parallel reaction monitoring (PRM) to distinguish endogenous and deuterated metabolites. Normalize data to internal standards like 13C-labeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.